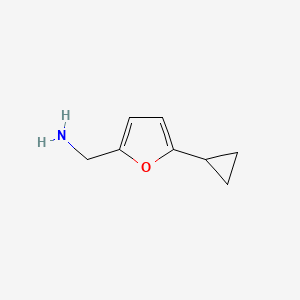

(5-Cyclopropylfuran-2-yl)methanamine

Description

Significance of Furan (B31954) Scaffolds in Synthetic Methodologies

The furan scaffold is a five-membered aromatic heterocycle containing an oxygen atom, which imparts a unique combination of reactivity and stability. acs.orgijabbr.com This structural motif is a versatile synthon in organic synthesis due to its ability to participate in a wide range of chemical transformations. acs.org The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, ideally at the 2- and 5-positions. ijabbr.com However, its high reactivity necessitates the use of mild reagents to prevent polymerization. ijabbr.com

Furan and its derivatives can serve as precursors to a diverse range of molecular architectures, including five-, six-, and seven-membered ring systems. acs.org Through reactions such as hydrolytic or oxidative ring cleavage, furans can be converted into 1,4-dicarbonyl compounds or unsaturated dialdehydes, respectively. acs.org Furthermore, catalytic hydrogenation of the furan ring leads to the formation of tetrahydrofuran derivatives, a common structural feature in many natural products. acs.org The ability to functionalize the furan ring allows for the synthesis of a wide variety of derivatives, making it a valuable building block in the development of new synthetic methodologies. ijabbr.com The inclusion of the furan nucleus is a significant synthetic technique in the pursuit of novel drug discovery. researchgate.net

Role of Amines in Advanced Chemical Synthesis

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, which is central to their chemical reactivity. diplomatacomercial.com This lone pair allows amines to act as both bases and nucleophiles, making them indispensable in a vast array of chemical reactions. diplomatacomercial.com In advanced chemical synthesis, amines serve as versatile intermediates and catalysts, facilitating the construction of complex molecules and enhancing reaction efficiency. diplomatacomercial.com

The nucleophilicity of amines is exploited in reactions such as alkylation, acylation, and condensation reactions to form new carbon-nitrogen bonds. diplomatacomercial.comyoutube.com These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. diplomatacomercial.comijrpr.com Amines are integral components in the production of a wide range of products, including dyes, polymers, and surfactants. Furthermore, the development of modern synthetic methods, such as transition metal-catalyzed reactions and C-H functionalization, has expanded the toolkit for amine synthesis and utilization. ijrpr.com

Overview of Cyclopropyl (B3062369) Substitution in Heterocyclic Systems

The incorporation of a cyclopropyl group into heterocyclic systems can significantly influence the molecule's conformational properties and biological activity. acs.org The cyclopropane (B1198618) ring is a small, strained three-membered carbocycle that possesses unique electronic properties, often described in terms of its "Walsh" orbitals. acs.org This strained ring system can act as a versatile building block in organic synthesis. rsc.org

When attached to a heterocyclic ring, the cyclopropyl group can act as a rigid scaffold, restricting the conformation of the molecule. This conformational rigidity can be advantageous in drug design, as it can lead to a more specific interaction with biological targets. acs.org The electronic nature of the cyclopropyl group, which can interact with adjacent π-systems, can also modulate the reactivity and properties of the heterocyclic ring. acs.org The synthesis of cyclopropyl-substituted heterocycles can be achieved through various methods, including the formal nucleophilic substitution of bromocyclopropanes. acs.orgmdpi.com

Research Context of (5-Cyclopropylfuran-2-yl)methanamine

This compound is a chemical compound that combines the structural features of a furan ring, an amine, and a cyclopropyl substituent. While extensive research specifically dedicated to this molecule is not widely available in peer-reviewed literature, its constituent parts suggest its potential utility in medicinal chemistry and materials science. The compound has been referenced in the context of chemical patents, indicating its potential as an intermediate or a component in the synthesis of more complex molecules. For instance, it has been mentioned in a patent related to pyrazolo compounds with potential therapeutic applications. google.com The structural alerts within this compound, namely the furan ring and the primary amine, are common in biologically active compounds. The cyclopropyl moiety adds a layer of structural rigidity and unique electronic character.

| Property | Value |

| Molecular Formula | C8H11NO |

| IUPAC Name | This compound |

| InChI Key | HHJHAYJSCJKLHL-UHFFFAOYNA-N |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(5-cyclopropylfuran-2-yl)methanamine |

InChI |

InChI=1S/C8H11NO/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6H,1-2,5,9H2 |

InChI Key |

TYKZSIBJNZROAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(O2)CN |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Mechanistic Studies

Proposed Pathways for Furan (B31954) Ring Formation

The construction of the furan ring is a pivotal step in the synthesis of furan-containing compounds. Various mechanistic pathways have been proposed and studied, each offering unique advantages in terms of substrate scope and efficiency. These pathways often involve highly reactive intermediates that dictate the course of the reaction.

Electrophilic Cyclization Intermediates (e.g., Furanium Cations)

One proposed mechanism involves the formation of electrophilic fluorosulfoxonium cations, which can act as hidden Brønsted acid catalysts. researchgate.netrsc.org These potent electrophiles can promote annulation reactions of donor-acceptor strained cycles, highlighting a pathway where a strong Lewis acid can initiate cyclization through a Brønsted acid-catalyzed mechanism. rsc.org The reaction proceeds through the activation of a suitable precursor, leading to an intermediate that is susceptible to intramolecular nucleophilic attack, ultimately forming the furan ring. The stability and reactivity of intermediates, such as furanium cations, are critical to the success of these cyclizations.

Role of Metal Carbenoid Intermediates in Cyclopropanation

The introduction of the cyclopropyl (B3062369) group onto the furan ring is a key structural feature of the target molecule. Metal-catalyzed cyclopropanation is a well-established and highly efficient method for forming cyclopropane (B1198618) rings. wikipedia.org This reaction involves the decomposition of a diazo compound by a metal catalyst to generate a metal carbene, or carbenoid, intermediate. acsgcipr.orgchem-station.com

This reactive metal carbenoid species is then transferred to an alkene. acsgcipr.org In the context of synthesizing a cyclopropylfuran, the furan ring itself can act as the alkene component. organicreactions.org A variety of transition metals, including rhodium, copper, and palladium, are effective catalysts for this transformation. wikipedia.orgacsgcipr.org The mechanism is generally understood to involve the attack of the diazo compound on the metal center, followed by the expulsion of nitrogen gas to form the metal carbene. wikipedia.org This intermediate then undergoes a concerted addition to the olefin, resulting in the formation of the cyclopropane ring while retaining the stereochemistry of the alkene. wikipedia.org The choice of metal catalyst and ligands is crucial for achieving high levels of chemo-, diastereo-, and enantioselectivity. organicreactions.org

| Metal Catalyst | Carbene Precursor | Alkene Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Rhodium(II) complexes | Diazoacetates | Olefins, Furans | High efficiency and selectivity. | wikipedia.org |

| Copper complexes | Diazo compounds | Olefins | Historically used; enables asymmetric catalysis with chiral ligands. | chem-station.com |

| Palladium complexes | Diazo esters | 1,3-Dienes | High regioselectivity under mild conditions. | researchgate.net |

| Zinc (Simmons-Smith) | Diiodomethane | Olefins | Stoichiometric carbenoid; an alternative to catalytic methods. | wikipedia.orgacsgcipr.org |

Analysis of Propargyl–Allenyl Isomerization and Cyclization

A versatile and powerful strategy for synthesizing substituted furans involves a tandem reaction sequence initiated by the isomerization of a propargyl group to an allene (B1206475). nih.govresearchgate.net This pathway is particularly effective when catalyzed by transition metals such as gold or palladium. nih.govorganic-chemistry.org

The reaction sequence typically begins with a gold-catalyzed 3,3-rearrangement of a propargyl carboxylate or a related species. nih.govresearchgate.net This rearrangement generates a highly reactive allene intermediate in situ. The allene can then undergo a subsequent intramolecular cyclization or cycloaddition to form the furan ring system. nih.govorganic-chemistry.org For example, a gold- and copper-catalyzed cascade reaction between a propargyl alcohol and an alkyne proceeds through alcohol addition, a Saucy-Marbet rearrangement, and finally an allene-ketone cyclization to furnish the furan product. organic-chemistry.org This methodology allows for the construction of complex, polysubstituted furans from relatively simple and accessible starting materials. nih.gov

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

Transition metal catalysis is fundamental to modern organic synthesis, enabling the efficient and selective construction of complex molecules. elsevier.commdpi.com Understanding the catalytic cycle, including the roles of ligands and counterions and the modes of substrate activation, is essential for reaction development and optimization. libretexts.org

Ligand Effects and Counterion Influence on Migratory Preferences

In transition metal-catalyzed reactions, the ligands coordinated to the metal center and the associated counterions play a critical role in determining the outcome of the reaction. researchgate.net They can profoundly influence the steric and electronic environment of the catalyst, thereby controlling reactivity, selectivity, and migratory preferences. researchgate.net

A computational study of a gold(I)-catalyzed regiodivergent cycloisomerization to form borylated furans demonstrated the crucial influence of both ligands and counterions. researchgate.net The study revealed that while these components had a minor role in the initial ring expansion, they were decisive in the subsequent step that controlled regiodivergence. Specifically, the combination of a (ArO)₃P ligand and an OTf⁻ counterion favored a 1,2-hydride migration, leading to a C3-borylated furan. In contrast, an IPr ligand paired with an SbF₆⁻ counterion promoted a 1,2-boron migration, yielding the C2-borylated furan isomer. researchgate.net This highlights how subtle changes in the catalyst structure can be used to steer a reaction down a specific mechanistic pathway, providing access to different constitutional isomers from a common precursor.

| Catalyst System | Favored Migration | Product |

|---|---|---|

| Au(I) with (ArO)₃P Ligand and OTf⁻ Counterion | 1,2-Hydride Migration | C3-Borylated Furan |

| Au(I) with IPr Ligand and SbF₆⁻ Counterion | 1,2-Boron Migration | C2-Borylated Furan |

Investigation of Activation Modes (e.g., Halogen-Bonding, Brønsted Acid, Iodonium (B1229267) Ion)

Beyond traditional Lewis acid catalysis, alternative modes of electrophilic activation have emerged as powerful tools in synthesis. These methods often rely on non-covalent interactions or the generation of highly reactive cationic species.

Halogen-bonding is a non-covalent interaction between an electrophilic region on a halogen atom (a σ-hole) and a Lewis base. nih.govresearchgate.net Hypervalent iodine(III) compounds, such as iodonium salts and ylides, can act as potent halogen-bond donors. researchgate.net This interaction can activate substrates by enhancing their electrophilicity. For example, a halogen-bonding catalyst can activate an iodonium ylide, facilitating umpolung alkylation of silyl (B83357) enol ethers to produce 1,4-dicarbonyl compounds. scispace.com This activation strategy avoids the formation of metal carbenoid intermediates that are typical in transition metal-catalyzed reactions. scispace.com

Brønsted acid catalysis can also play a key role. In some systems, a highly electrophilic species can function as a "hidden" Brønsted acid. researchgate.netrsc.org For instance, the activation of certain precursors with a Brønsted acid can generate a highly electrophilic disubstituted iodonium cation. nih.gov This cation possesses strong σ-holes that can coordinate with nucleophiles and promote subsequent reactions, demonstrating a synergy between Brønsted acid activation and halogen-bonding effects. nih.gov

Iodonium ions , particularly cyclic diaryliodonium species, are effective activators and catalysts due to their strong Lewis acidity, which is mediated by halogen bonding. researchgate.net The activation of substrates via these species can facilitate transformations such as Diels-Alder reactions and halide abstraction, showcasing their utility in promoting reactions through electrophilic activation. researchgate.net

| Activation Mode | Activating Species | Mechanism of Action | Reference |

|---|---|---|---|

| Halogen-Bonding | Iodonium(III) ylides, Iodolium salts | Interaction of a Lewis base with the electrophilic σ-hole on the iodine atom, increasing substrate electrophilicity. | nih.govresearchgate.netscispace.com |

| Brønsted Acid | Protic acids, Electrophilic cations | Protonation of a substrate or generation of a highly electrophilic cation that initiates the reaction. | rsc.orgnih.gov |

| Iodonium Ion | Diaryliodonium salts | Acts as a strong halogen-bond donor and Lewis acid to activate neutral molecules or abstract halides. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| (5-Cyclopropylfuran-2-yl)methanamine |

| Diiodomethane |

| Nitrogen |

| Silyl enol ethers |

Mechanisms of Amination Reactions

The primary route for synthesizing this compound is the reductive amination of its corresponding aldehyde, 5-cyclopropylfuran-2-carbaldehyde. organic-chemistry.orgmasterorganicchemistry.com This widely used transformation provides a controlled method for C-N bond formation. numberanalytics.com

The reductive amination of an aldehyde with ammonia (B1221849) is archetypally a stepwise process . mdma.chwikipedia.org

Step 1: Imine Formation. The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 5-cyclopropylfuran-2-carbaldehyde. This is typically acid-catalyzed and forms a hemiaminal (or carbinolamine) intermediate. Subsequent dehydration of this unstable intermediate yields a Schiff base, or imine. mdma.ch

Step 2: Reduction. The C=N double bond of the imine is then reduced to a single bond by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, to yield the final primary amine. masterorganicchemistry.comyoutube.com

In contrast, concerted pathways for C-N bond formation are known, particularly in the context of hydroamination reactions catalyzed by certain metal complexes. A computational study on the intramolecular hydroamination of aminoalkenes catalyzed by magnesium complexes explored the competition between a stepwise σ-insertive mechanism and a concerted, non-insertive pathway. nih.gov The study found the stepwise σ-insertive pathway to be significantly more favorable energetically. nih.gov This pathway involves the insertion of the alkene into the metal-amide bond, followed by protonolysis to release the amine product. While this specific mechanism is more relevant to the addition of amines across C-C double bonds, it provides a framework for considering concertedness. For the synthesis of this compound via reductive amination, the evidence overwhelmingly supports a stepwise mechanism through an imine intermediate.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-forming events in the rate-determining step (RDS) of a reaction. wikipedia.org This is achieved by comparing the reaction rate of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). princeton.edu

For the synthesis of this compound, a KIE study could be designed to probe the C-N bond formation step. A common method of synthesis involves the reaction of 2-(halomethyl)-5-cyclopropylfuran with an amine source (e.g., ammonia or a surrogate), proceeding through an Sₙ2 mechanism.

A hypothetical KIE study could involve measuring the rates of reaction for ¹⁴N vs. ¹⁵N isotopes of the amine nucleophile.

| Reactant Pair | Isotopic Label | Rate Constant | KIE (k_light / k_heavy) | Mechanistic Implication |

| 2-(chloromethyl)-5-cyclopropylfuran + ¹⁴NH₃ | ¹⁴N | k₁₄ | k₁₄ / k₁₅ ≈ 1.02 - 1.04 | Significant C-N bond formation in the transition state, consistent with an Sₙ2 pathway. |

| 2-(chloromethyl)-5-cyclopropylfuran + ¹⁵NH₃ | ¹⁵N | k₁₅ | ||

| 2-(chloromethyl)-5-cyclopropylfuran + NH₃ | Normal | k_H | k_H / k_D ≈ 1.00 | No C-H bond cleavage in the RDS. Supports nucleophilic substitution rather than an elimination-addition pathway. |

| 2-(chloromethyl)-5-cyclopropylfuran + ND₃ | Deuterium (on N) | k_D |

This table presents hypothetical data based on typical values for Sₙ2 reactions.

A primary nitrogen KIE (k¹⁴/k¹⁵) greater than 1 would indicate that the N-H bonds are being altered or the C-N bond is being formed in the rate-determining step. In an Sₙ2 reaction, the C-N bond is formed concurrently with the cleavage of the C-halogen bond. The change in bonding environment for the nitrogen atom would result in a small but measurable KIE. wikipedia.org

Alternatively, in the context of reductive amination, a KIE study could be performed on the reduction step. Replacing the hydrogen atoms of the reducing agent (e.g., NaBH₄ vs. NaBD₄) would result in a significant primary KIE if the hydride transfer to the imine carbon is the rate-determining step. Kinetic studies on the addition of benzylamines to activated olefins have shown primary kinetic isotope effects (kH/kD > 1.0) when using deuterated benzylamines, suggesting concurrent Cα–N and Cβ–H bond formation in a cyclic transition state. electronicsandbooks.comkoreascience.kr A similar study on the imine intermediate in the synthesis of this compound could provide valuable insight into the structure of the transition state during the reduction step.

Computational and Theoretical Chemistry in the Study of 5 Cyclopropylfuran 2 Yl Methanamine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of modern computational chemistry, allowing for the detailed investigation of a molecule's electronic landscape. These studies are crucial for understanding the intrinsic properties of (5-Cyclopropylfuran-2-yl)methanamine and predicting its chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely employed to study the properties of various organic molecules. nih.govnih.gov For this compound, DFT calculations can provide valuable information about the energetics of potential reactions. By calculating the energies of reactants, products, and intermediates, chemists can predict the thermodynamic feasibility of a given transformation.

Table 1: Hypothetical DFT-Calculated Reaction Energetics for the N-methylation of this compound

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -25.3 |

| Gibbs Free Energy of Reaction (ΔG) | -15.8 |

| Activation Energy (Ea) | 18.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Beyond simple thermodynamics, DFT is instrumental in mapping out the entire potential energy surface of a reaction, including the characterization of short-lived transition states and intermediates. ekb.egpku.edu.cn For a reaction involving this compound, identifying the transition state structure is key to understanding the reaction's kinetics. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The geometry of the transition state reveals the precise arrangement of atoms as the reaction proceeds from reactant to product. This information is invaluable for explaining observed reaction rates and for designing catalysts that can lower the activation energy barrier. For example, in a Pictet-Spengler reaction involving this compound, DFT could elucidate the structure of the key transition state leading to the formation of the new heterocyclic ring.

Molecular and Statistical Mechanics Approaches

While quantum mechanics provides a detailed electronic picture, molecular and statistical mechanics offer a complementary approach, particularly for understanding intermolecular interactions and the behavior of larger systems.

Molecular mechanics models treat molecules as collections of atoms held together by springs, using classical physics to calculate their behavior. This approach is computationally less expensive than quantum mechanics, allowing for the study of larger systems, such as the interaction of this compound with a solvent or a biological macromolecule.

By parameterizing the force field for the furan (B31954) ring, cyclopropyl (B3062369) group, and aminomethyl side chain, simulations can predict the preferred conformations of the molecule and its non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with its environment. This is particularly relevant in fields like drug design, where understanding the binding mode of a ligand to a receptor is crucial.

Prediction of Regio- and Stereoselectivity in Synthetic Transformations

One of the most powerful applications of computational chemistry is the prediction of selectivity in chemical reactions. For a molecule with multiple reactive sites like this compound, theoretical calculations can often predict which site is most likely to react (regioselectivity) and what the three-dimensional arrangement of the product will be (stereoselectivity).

For electrophilic aromatic substitution on the furan ring, DFT-based reactivity indices, such as Fukui functions or the analysis of frontier molecular orbitals (HOMO and LUMO), can identify the most nucleophilic position on the ring. mdpi.com This allows for an a priori prediction of the major regioisomer formed in reactions like nitration or halogenation.

Similarly, in stereoselective reactions, computational modeling can be used to calculate the energies of the different diastereomeric transition states leading to the various possible stereoisomers. The transition state with the lowest energy will correspond to the major product, allowing for the rationalization and prediction of the stereochemical outcome.

Synthetic Utility and Applications in Advanced Organic Chemistry Research

(5-Cyclopropylfuran-2-yl)methanamine as a Key Synthetic Building Block

The distinct functionalities present in this compound make it a valuable precursor in organic synthesis. The primary amine group offers a reactive site for a multitude of chemical transformations, while the furan (B31954) and cyclopropyl (B3062369) moieties can be strategically utilized to construct intricate molecular frameworks.

Precursor for Complex Heterocyclic Architectures

The aminomethylfuran core of this compound serves as a versatile starting point for the synthesis of various complex heterocyclic systems. The primary amine can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. For instance, reaction with β-diketones or β-ketoesters can lead to the formation of substituted pyridines or pyrimidines, which are prevalent scaffolds in numerous biologically active compounds.

Furthermore, the furan ring itself can undergo a range of transformations, including Diels-Alder reactions, to construct more elaborate polycyclic systems. The presence of the cyclopropyl group adds a layer of structural rigidity and can influence the stereochemical outcome of these reactions. The inherent reactivity of the furan nucleus also allows for electrophilic substitution reactions, enabling further functionalization of the heterocyclic core.

One notable application is in the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. While direct literature examples starting from this compound are not prevalent, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines often involve the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. It is conceivable that this compound could be chemically transformed into a suitable precursor for such cyclization reactions, thereby providing access to a novel class of heterocyclic compounds.

Scaffold for Derivatization to Analogues

In the realm of medicinal chemistry, the systematic modification of a lead compound to generate a library of analogues is a crucial step in optimizing its biological activity. This compound is an excellent scaffold for such derivatization studies. The primary amine can be readily acylated, alkylated, or reductively aminated to introduce a wide array of substituents. This allows for a systematic exploration of the structure-activity relationship (SAR), where the impact of different functional groups on the biological target can be assessed.

For example, a library of amide derivatives can be synthesized by reacting this compound with a diverse set of carboxylic acids. Similarly, a variety of secondary and tertiary amines can be prepared through N-alkylation or by reaction with aldehydes or ketones followed by reduction. The cyclopropyl and furan rings also offer opportunities for modification, although these transformations may require more specialized synthetic methods. The data gathered from screening these analogues can provide valuable insights into the pharmacophore, guiding the design of more potent and selective therapeutic agents.

Role in the Synthesis of Histone Demethylase Inhibitors (e.g., KDM5)

Histone demethylases, such as the KDM5 family of enzymes, have emerged as important targets for the development of anticancer therapies. patsnap.com These enzymes play a critical role in regulating gene expression through the demethylation of histone proteins. The furan-2-methanamine scaffold has been identified as a key structural motif in the design of inhibitors for these enzymes.

Integration into Pyrazolo Compounds

Recent research has highlighted the potential of pyrazole-based compounds as potent inhibitors of KDM5B. nih.gov The synthesis of these inhibitors often involves the construction of a central pyrazole (B372694) core, which is then functionalized with various substituents to optimize its binding to the active site of the enzyme. The this compound moiety can be strategically integrated into these pyrazole scaffolds.

| Compound Class | Target Enzyme | Key Structural Moiety | Potential Synthetic Precursor |

| Pyrazolo-based Inhibitors | KDM5B | Furan-2-methanamine | This compound |

| Pyridine Carboxylates | KDM4/KDM5 | Furan-2-ylmethylamino | This compound |

Design of Structure-Activity Relationship Studies (SAR)

The design of effective SAR studies for KDM5 inhibitors incorporating the this compound scaffold would involve the systematic modification of its three key components: the cyclopropyl group, the furan ring, and the methanamine side chain.

Cyclopropyl Group Modification: The cyclopropyl moiety can be replaced with other small alkyl groups (e.g., methyl, ethyl) or functionalized with substituents to probe its interaction with the enzyme's binding pocket.

Furan Ring Bioisosteres: The furan ring can be substituted with other five-membered heterocycles, such as thiophene (B33073) or pyrrole (B145914), to evaluate the importance of the oxygen heteroatom for activity.

Methanamine Derivatization: As previously discussed, the amine group is a prime site for introducing a wide range of substituents to modulate the compound's physicochemical properties and its interactions with the target protein.

By systematically synthesizing and evaluating these analogues, researchers can build a comprehensive SAR model to guide the development of highly potent and selective KDM5 inhibitors.

Enabling Novel Methodologies in Organic Synthesis

Beyond its role as a building block, the unique structural features of this compound have the potential to enable the development of novel synthetic methodologies. The combination of a nucleophilic amine and a reactive furan ring within the same molecule could be exploited in intramolecular reactions to construct novel polycyclic systems.

Access to Polycyclic Scaffolds

The furan nucleus within this compound can serve as a versatile building block for the construction of polycyclic frameworks, primarily through its participation in cycloaddition reactions. The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a direct route to 7-oxabicyclo[2.2.1]heptene derivatives. nih.govnih.gov The presence of the cyclopropyl and aminomethyl substituents can influence the stereoselectivity and regioselectivity of these reactions.

Furthermore, the aminomethyl group can be utilized to tether a dienophile, enabling intramolecular Diels-Alder (IMDA) reactions. This strategy is a powerful tool for the stereocontrolled synthesis of complex polycyclic systems. The reaction pathway would involve the initial acylation or alkylation of the amine to introduce a dienophilic moiety, followed by a thermally or Lewis acid-promoted cyclization.

The cyclopropyl group itself is a source of ring strain and can participate in various ring-opening and rearrangement reactions, which can be exploited to generate more complex carbocyclic and heterocyclic systems. nih.govchemrxiv.org For instance, under thermal or catalytic conditions, the cyclopropyl ring can rearrange to form larger rings or participate in further cycloadditions.

Table 1: Potential Cycloaddition Reactions for Polycyclic Scaffold Synthesis

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| Intermolecular Diels-Alder | Maleimide | Substituted 7-oxabicyclo[2.2.1]heptene |

| Intramolecular Diels-Alder | Acryloyl-derivatized amine | Fused polycyclic amine |

| [3+2] Cycloaddition | Azomethine ylide | Pyrrolidine-fused furan |

Development of Functionalized Furan Derivatives

The structure of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse library of furan derivatives. The primary amine is a key functional handle that can be readily modified through various reactions. acs.orgsctunisie.org

Alkylation, acylation, and sulfonylation of the amine group can introduce a wide range of substituents, altering the molecule's physical and chemical properties. Reductive amination with aldehydes or ketones can lead to the formation of secondary and tertiary amines. researchgate.net Furthermore, the amine can be converted into other functional groups, such as amides, carbamates, or ureas, which are prevalent in medicinally important compounds. The Paal-Knorr reaction, for instance, allows for the synthesis of pyrrole derivatives from primary amines and 1,4-dicarbonyl compounds. researchgate.net

The furan ring itself is susceptible to electrophilic substitution, although the existing substituents will direct the position of new functional groups. The electron-donating nature of the cyclopropyl and alkylamine groups would likely direct electrophiles to the C3 or C4 positions of the furan ring. Additionally, metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could be employed if a halo-functionalized precursor of this compound is used. numberanalytics.comijsrst.com

Table 2: Potential Reactions for the Functionalization of this compound

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Acylation | Acetyl chloride | N-acetyl derivative |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-benzyl derivative |

| Paal-Knorr Pyrrole Synthesis | 2,5-Hexanedione | N-substituted pyrrole |

| Electrophilic Bromination | N-Bromosuccinimide | Bromo-furan derivative |

Potential as Ligands in Coordination Chemistry Research

The presence of a primary amine group makes this compound a potential ligand for a variety of metal ions. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. scirp.org The furan oxygen atom could also potentially participate in coordination, leading to bidentate chelation, although this is less common for simple furans compared to ligands with more favorably positioned donor atoms. researchgate.net

The coordination of this compound to metal centers could lead to the formation of complexes with interesting catalytic or material properties. For instance, transition metal complexes of amine-containing ligands have been shown to be effective catalysts in a range of organic transformations. acs.org The specific coordination geometry and the electronic properties of the resulting complex would depend on the nature of the metal ion, the other ligands present, and the reaction conditions. impactfactor.org

Furthermore, the amine functionality can be derivatized to create more complex multidentate ligands. For example, condensation with salicylaldehyde (B1680747) would yield a Schiff base ligand capable of forming stable complexes with a variety of transition metals. These types of ligands and their metal complexes have been extensively studied for their catalytic activity and biological applications. nih.gov

Table 3: Potential Metal Complexes and Ligand Types

| Ligand Type | Metal Ion Example | Potential Coordination Mode |

|---|---|---|

| Monodentate Amine | Cu(II), Ni(II) | N-coordination |

| Bidentate Schiff Base | Co(II), Zn(II) | N, O-chelation |

| Polydentate (derivatized) | Pd(II), Pt(II) | Varies with derivatization |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of furan-based amines, including (5-Cyclopropylfuran-2-yl)methanamine, is a focal point for the development of sustainable chemical processes. taylorfrancis.comrsc.org Current research trends emphasize the shift from conventional methods reliant on stoichiometric reagents and noble metal catalysts to more sustainable alternatives. nih.govmdpi.com Future work in this area is expected to concentrate on several key strategies:

Heterogeneous Catalysis with Earth-Abundant Metals: There is a significant push to replace costly and scarce noble metals like Palladium (Pd), Ruthenium (Ru), and Platinum (Pt) with catalysts based on earth-abundant elements such as Copper (Cu), Cobalt (Co), and Nickel (Ni). nih.govfrontiersin.org For instance, Cu-Al mixed oxides and graphene-shelled cobalt nanoparticles have shown high efficacy in the reductive amination of furanic aldehydes, a key step in forming furan-2-ylmethanamines. rsc.orgnih.gov Research will likely focus on optimizing these catalysts by modifying supports (e.g., metal oxides, carbon nanotubes) to enhance activity, selectivity, and stability, particularly in continuous flow reactor systems that improve process efficiency. taylorfrancis.comnih.gov

Biocatalysis: The use of enzymes offers a highly efficient and green pathway for producing furan-based amines. acs.orgfigshare.com Recent studies have successfully employed R-selective aminotransferases to synthesize chiral furan (B31954) amines from chitin-derived substrates with high yields (up to 84%) and excellent enantiomeric excess (>99%). acs.orgfigshare.comnjtech.edu.cn Future exploration will likely involve screening for new enzymes with broader substrate specificity to accommodate substituted furans like the 5-cyclopropyl derivative and engineering existing enzymes to enhance their performance under industrial conditions.

| Catalytic System | Key Features | Potential Advantages for Sustainable Synthesis | Future Research Focus |

|---|---|---|---|

| Non-Noble Metal Catalysts (e.g., Co, Ni, Cu) | Utilizes earth-abundant, less expensive metals. rsc.orgnih.gov Often employed as nanoparticles on various supports. rsc.org | Reduces cost and reliance on scarce precious metals. nih.gov Can be magnetically recoverable and reusable. rsc.org | Improving catalyst longevity, preventing metal leaching, and enhancing selectivity for complex substrates. nih.gov |

| Biocatalysts (e.g., Aminotransferases) | Enzymes operate under mild conditions (room temperature, aqueous media). acs.orgfigshare.com Highly selective (chemo-, regio-, and stereo-). nih.gov | Environmentally benign process, high efficiency, and potential for producing enantiomerically pure products. acs.orgfigshare.com | Enzyme discovery and engineering for broader substrate scope and enhanced stability. researchgate.net |

| Flow Chemistry Systems | Continuous processing in microreactors or packed-bed reactors. nih.gov | Improved heat and mass transfer, enhanced safety, easier scalability, and higher throughput compared to batch processes. nih.gov | Development of robust heterogeneous catalysts suitable for long-term continuous operation. |

Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Forms

This compound possesses a stereocenter at the carbon atom bearing the amino group, meaning it can exist as a pair of enantiomers. Given that the biological activity of chiral molecules often resides in a single enantiomer, the development of methods to produce enantiomerically pure forms is of paramount importance, particularly for pharmaceutical applications. chiralpedia.comrsc.org Future research will likely pursue two primary avenues: asymmetric synthesis and chiral resolution. wikipedia.org

Asymmetric Catalysis: This approach aims to directly synthesize the desired enantiomer from a prochiral precursor. uvic.caresearchgate.net

Biocatalytic Reductive Amination: As mentioned, enzymes like aminotransferases have demonstrated the ability to produce chiral amines with exceptionally high enantioselectivity. acs.orgnjtech.edu.cnnih.gov Tailoring these enzymes to accept a 5-cyclopropylfurfural substrate would be a direct and highly effective route to enantiopure this compound.

Chiral Metal and Organocatalysis: The development of chiral catalysts, including transition-metal complexes and small organic molecules, is a cornerstone of modern asymmetric synthesis. chiralpedia.com Research could focus on designing specific chiral ligands or organocatalysts that can effectively control the stereochemical outcome of the imine reduction step in the synthesis of the target amine.

Chiral Resolution: This strategy involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.orgnih.gov

Diastereomeric Salt Crystallization: A classic and widely used method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. wikipedia.orgrsc.org These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Chiral Chromatography: Preparative-scale high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and can provide high levels of enantiomeric purity. nih.govnih.gov

| Strategy | Method | Principle | Key Research Goal |

|---|---|---|---|

| Asymmetric Synthesis | Biocatalysis | Use of stereoselective enzymes (e.g., aminotransferases) to convert a prochiral substrate directly into one enantiomer. nih.gov | Identify or engineer an enzyme that efficiently processes the 5-cyclopropylfurfural precursor. |

| Chiral Catalysis | A chiral catalyst (metal complex or organocatalyst) creates a chiral environment, favoring the formation of one enantiomer over the other. chiralpedia.com | Design a catalyst system that provides high yield and high enantiomeric excess for the specific reductive amination reaction. | |

| Chiral Resolution | Diastereomeric Crystallization | Separation of diastereomeric salts formed from the racemic amine and a chiral acid based on solubility differences. wikipedia.org | Screen for optimal chiral resolving agents and crystallization conditions to achieve efficient separation. |

| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. nih.gov | Develop a scalable and cost-effective chromatographic method for preparative separation. |

Mechanistic Elucidation of Underexplored Reaction Pathways

A deeper mechanistic understanding of the reactions involving the furan nucleus is crucial for optimizing synthetic routes and preventing the formation of undesired byproducts. whiterose.ac.uk The presence of both a furan ring and a cyclopropyl (B3062369) group in this compound presents unique chemical questions.

Future research should employ a combination of experimental kinetics and computational modeling to investigate several key areas:

Reductive Amination Mechanism: While the general pathway of reductive amination is understood to proceed through an imine intermediate, the specific kinetics and the influence of the catalyst surface properties on the reaction rate and selectivity are areas for deeper study. chemrxiv.orgmdpi.com In-situ spectroscopic techniques could reveal the nature of surface-adsorbed intermediates, while computational studies can map out the energy profiles of competing pathways. rsc.org

Furan Ring Stability and Opening: The furan ring can undergo acid-catalyzed or photoinduced ring-opening reactions. rsc.orgaip.org The rate-limiting step in acid-catalyzed ring opening is often the initial protonation of the furan ring, which leads to the formation of reactive intermediates. acs.org It is critical to understand how the electron-donating or -withdrawing nature of substituents influences the stability of the ring under various catalytic conditions. rsc.org Theoretical studies using density functional theory (DFT) can predict the energetics of different ring-opening pathways and help in selecting reaction conditions that preserve the furan core. nih.govresearchgate.net

Influence of the Cyclopropyl Group: The cyclopropyl substituent's impact on the electronic structure and reactivity of the furan ring is an area ripe for investigation. Computational studies can elucidate how this group affects the aromaticity of the furan ring and its susceptibility to electrophilic attack or other transformations, providing insights that can guide synthetic strategy.

Design of Next-Generation Furan-Based Synthetic Intermediates

Furan derivatives are recognized as valuable "platform chemicals" or "building blocks" that can be converted into a wide array of fine chemicals, monomers for polymers, and pharmaceutically active molecules. mdpi.comresearchgate.netacs.org this compound is a versatile intermediate that can be further functionalized to create novel molecular architectures. springernature.comresearchgate.net

Future research directions in this domain include:

Derivatization for Medicinal Chemistry: The primary amine group serves as a handle for a multitude of chemical transformations, allowing for the synthesis of amides, sulfonamides, and secondary or tertiary amines. These derivatives can be screened for various biological activities, as furan-containing scaffolds are present in numerous bioactive compounds. nih.govmdpi.comresearchgate.net

Polymer Science: The bifunctional nature of furan-based amines makes them attractive as monomers. For example, 2,5-bis(aminomethyl)furan (B21128) is used to synthesize polyamides and diisocyanates. rsc.org By analogy, derivatives of this compound could be explored for the creation of novel polymers with tailored thermal and mechanical properties, where the cyclopropyl group could impart unique characteristics. rsc.org

Diels-Alder Chemistry: The furan ring can act as a diene in Diels-Alder reactions, providing a powerful and atom-economical method for constructing complex, oxygen-containing bicyclic structures. researchgate.net Exploring the reactivity of this compound and its derivatives in [4+2] cycloadditions could open pathways to new classes of compounds that are otherwise difficult to access.

| Application Area | Derivative Class | Synthetic Transformation | Potential Properties/Uses |

|---|---|---|---|

| Medicinal Chemistry | Amides, Sulfonamides, Ureas | Acylation, sulfonylation, or reaction with isocyanates at the primary amine. | Creation of libraries of novel compounds for screening as potential therapeutic agents. mdpi.com |

| Polymer Science | Polyamides, Polyimides | Polycondensation reactions involving the amine functionality with diacids or dianhydrides. | Development of new bio-based polymers with unique properties conferred by the cyclopropylfuran moiety. rsc.orgrsc.org |

| Agrochemicals | N-substituted heterocycles | Use of the amine as a nucleophile in ring-forming reactions. | Synthesis of novel pesticides or herbicides, a known application area for furan derivatives. rsc.orgchemrxiv.org |

| Fine Chemicals | Oxabicycloheptenes | Diels-Alder reaction of the furan ring with various dienophiles. researchgate.net | Access to complex molecular scaffolds for further synthetic elaboration. researchgate.net |

Q & A

Q. Q1. What are the recommended synthetic routes for (5-Cyclopropylfuran-2-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclopropane ring formation and furan functionalization. A plausible route includes:

Cyclopropanation : Use transition-metal catalysts (e.g., Cu or Pd) to form the cyclopropyl group via [2+1] cycloaddition .

Furan-Amine Coupling : React cyclopropane intermediates with furan precursors under Buchwald-Hartwig amination conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity yields (>95%) .

Q. Key Optimization Parameters :

- Temperature: 80–120°C for cyclopropanation .

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for coupling reactions .

- Catalysts: Pd(OAc)₂ with Xantphos ligands for efficient amine coupling .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for cyclopropyl protons (δ 0.8–1.2 ppm) and furan ring protons (δ 6.2–7.5 ppm) .

- ¹³C NMR : Cyclopropyl carbons (δ 8–12 ppm) and furan carbons (δ 105–155 ppm) .

- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and furan C-O-C asymmetric stretches (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ~163 (C₉H₁₁NO) with fragmentation patterns indicating cyclopropane ring stability .

Advanced Research Questions

Q. Q3. How does steric hindrance from the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The cyclopropyl group creates steric constraints, reducing accessibility to the methanamine moiety. Experimental strategies to mitigate this include:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing transition states .

- Catalytic Systems : Use bulky ligands (e.g., t-Bu₃P) to direct regioselectivity in cross-coupling reactions .

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps under varying steric conditions .

Q. Data Insight :

| Reaction Condition | Yield (%) | Selectivity (%) |

|---|---|---|

| DMF, 100°C, Pd/Xantphos | 78 | 92 |

| THF, 80°C, Pd/t-Bu₃P | 65 | 85 |

Q. Q4. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding affinities with protein pockets (e.g., cytochrome P450) .

- Molecular Dynamics (MD) : Analyze conformational stability of the cyclopropyl-furan system in aqueous environments (GROMACS/AMBER) .

- QM/MM Calculations : Study electronic effects of the methanamine group on transition-state energetics .

Q. Key Findings :

- The cyclopropyl group induces rigidity, favoring hydrophobic interactions in enzyme active sites .

- Methanamine’s lone pair electrons enhance hydrogen-bonding potential with catalytic residues .

Q. Q5. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer: Contradictions often arise from varying assay conditions or impurity interference. Resolution strategies:

Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., OECD guidelines) .

Analytical Purity Assessment : Use LC-MS to confirm >98% purity and rule out byproduct interference .

Meta-Analysis : Pool data from PubChem and independent studies to identify consensus trends .

Q. Case Study :

- Conflicting Data : One study reported IC₅₀ = 10 µM against kinase X , while another found IC₅₀ = 25 µM .

- Resolution : Variability traced to differences in ATP concentration (1 mM vs. 2 mM) during assays .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Q. Table 1. Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Boiling Point | 245–250°C (estimated) | |

| LogP (Partition Coefficient) | 1.8 (Predicted) |

Q. Table 2. Synthetic Yield Optimization

| Catalyst System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | DMF | 78 | 96 |

| CuI/1,10-Phenanthroline | THF | 62 | 89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.